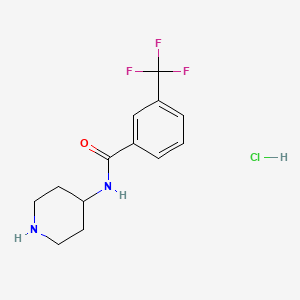
N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C13H16ClF3N2O and its molecular weight is 308.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound has a molecular formula of C12H13ClF3N and a CAS number of 1707358-36-8. Its structure includes a piperidine ring, a trifluoromethyl group, and a benzamide moiety, contributing to its pharmacological properties. The synthesis typically involves the reaction of piperidine derivatives with trifluoromethylbenzoyl chloride under controlled conditions to optimize yield and purity.
This compound primarily interacts with various biological targets, including receptors and enzymes involved in neurotransmitter modulation. Compounds containing piperidine structures are often linked to the modulation of central nervous system activities, indicating potential applications in treating neurological disorders .
1. Anticancer Activity
Recent studies have shown that compounds similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, benzoylpiperidine derivatives have demonstrated selective inhibition against various cancer cell lines, with IC50 values ranging from 7.9 to 92 µM across human breast, ovarian, and colorectal cancer cells .
2. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of monoacylglycerol lipase (MAGL), a target in cannabinoid signaling pathways. A related study identified a derivative with an IC50 value of 0.84 µM for MAGL inhibition, indicating that modifications in the piperidine structure can enhance bioactivity .
3. Antimicrobial Activity
In terms of antimicrobial properties, research has indicated that benzamide derivatives show moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide could be explored for its potential use as an antimicrobial agent .
Case Study 1: Anticancer Activity
A study evaluated the effects of several benzoylpiperidine derivatives on cancer cell lines. Compound 20 , which shares structural similarities with N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide, exhibited potent inhibitory effects on cell growth with an IC50 value of 80 nM against MAGL and significant cytotoxicity against cancer cells .
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibitors, compounds derived from the piperidine framework were tested for their ability to inhibit acetylcholinesterase (AChE). The results indicated strong inhibitory activity across several derivatives, suggesting that N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide could also be effective in this capacity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Target | IC50/EC50 Values | Comments |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 7.9 - 92 µM | Significant cytotoxicity observed |
| Enzyme Inhibition | Monoacylglycerol Lipase | 0.84 µM | Competitive inhibition mode |
| Antimicrobial | S. aureus, E. coli | Moderate Activity | Potential for development as antimicrobial |
Propriétés
IUPAC Name |
N-piperidin-4-yl-3-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-11-4-6-17-7-5-11;/h1-3,8,11,17H,4-7H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEYEBYIOCYPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














